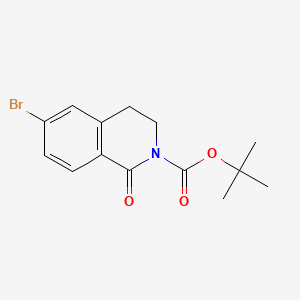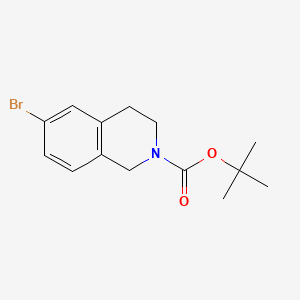
Acide pinolénique ester éthylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinolenic Acid ethyl ester is a neutral, more lipophilic form of the free acid . It is not metabolized to arachidonic acid and can reduce the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .
Synthesis Analysis
Pinolenic acid (PLA) concentrate in fatty acid ethyl ester (FAEE) was efficiently produced from pine nut oil via lipase-catalyzed ethanolysis using a recirculating packed bed reactor (RPBR). The effects of reaction temperature, molar ratio, and residence time on the concentration of PLA were explored .Molecular Structure Analysis
The molecular formula of Pinolenic Acid ethyl ester is C20H34O2 . The molecular weight is 306.5 g/mol . The IUPAC name is ethyl (5 Z ,9 Z ,12 Z )-octadeca-5,9,12-trienoate .Chemical Reactions Analysis
Pinolenic acid is not converted to arachidonic acid metabolically and can reduce arachidonic acid levels in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .Physical and Chemical Properties Analysis
The molecular weight of Pinolenic Acid ethyl ester is 306.5 g/mol . It has a XLogP3-AA of 6.3, a topological polar surface area of 26.3 Ų, and a heavy atom count of 22 . The density is 0.9±0.1 g/cm³, boiling point is 390.6±31.0 °C at 760 mmHg, and the flash point is 100.8±23.2 °C .Applications De Recherche Scientifique
Endocrinologie & Métabolisme
L’ester éthylique de l’acide pinolénique est utilisé dans le domaine de la recherche en endocrinologie et en métabolisme . C’est un acide gras polyinsaturé que l’on trouve dans les huiles de graines de pin de Corée (Pinus orientalis) et de pin maritime (Pinus pinaster) .
Maladies métaboliques
Ce composé est également utilisé dans l’étude des maladies métaboliques . Les propriétés hypolipidémiantes de l’acide pinolénique pourraient être bénéfiques dans le traitement de certaines maladies métaboliques .
Obésité
L’ester éthylique de l’acide pinolénique est utilisé dans la recherche sur l’obésité . Les suppléments d’huile de graines de pin de Corée, qui contiennent de l’acide pinolénique, peuvent aider à lutter contre l’obésité en réduisant l’appétit .
Biochimie des lipides
Dans le domaine de la biochimie des lipides, l’ester éthylique de l’acide pinolénique est utilisé en raison de sa présence dans certaines huiles de graines et de son impact sur les taux de lipides .
Acides gras
L’ester éthylique de l’acide pinolénique, en tant que type d’acide gras, est utilisé dans l’étude des acides gras . Il n’est pas métabolisé en acide arachidonique et peut réduire les niveaux d’acide arachidonique dans la fraction phosphatidylinositol des cellules HepG2 .
Exflux de cholestérol
Un régime alimentaire contenant de l’huile de graines de pin maritime (MPSO), qui contient de l’acide pinolénique, a été trouvé pour diminuer l’exflux de cholestérol in vitro
Mécanisme D'action
Target of Action
Pinolenic Acid Ethyl Ester primarily targets the phosphatidylinositol fraction of HepG2 cells . This compound is known to interact with these cells and reduce the level of arachidonic acid .
Mode of Action
Instead, it directly reduces the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% . This interaction and the resulting changes contribute to the compound’s overall activity.
Biochemical Pathways
The primary biochemical pathway affected by Pinolenic Acid Ethyl Ester involves the metabolism of arachidonic acid. By reducing the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells, Pinolenic Acid Ethyl Ester can influence various downstream effects .
Pharmacokinetics
It is known that pinolenic acid ethyl ester is a more lipophilic form of the free acid , which suggests that it may have good bioavailability.
Result of Action
The action of Pinolenic Acid Ethyl Ester results in a decrease in appetite and an increase in the satiety hormones CCK and GLP-1 . This makes it potentially useful in managing obesity.
Orientations Futures
Pinolenic acid is a polyunsaturated fatty acid present only in Pinus koraiensis Sieb. et Zucc seed oil. It can inhibit and eliminate the adverse effects of other fatty acids on the body . The new strategy for high purity ethyl pinolenate production from P. koraiensis seed oil possesses great potential in the food health field in the future .
Analyse Biochimique
Biochemical Properties
Pinolenic Acid Ethyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is not metabolized to arachidonic acid and can reduce the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .
Cellular Effects
Pinolenic Acid Ethyl Ester has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to reduce cholesterol efflux in vitro .
Molecular Mechanism
At the molecular level, Pinolenic Acid Ethyl Ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a dual FFA1/FFA4 agonist with potential effect against metabolic diseases .
Dosage Effects in Animal Models
The effects of Pinolenic Acid Ethyl Ester vary with different dosages in animal models. For instance, pure pinolenic acid or ethyl ester gave robust and highly significant improvements of glucose tolerance .
Propriétés
IUPAC Name |
ethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,15-16H,3-7,10,13-14,17-19H2,1-2H3/b9-8-,12-11-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRWOSFYACMRHX-UCVSHGSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Pinolenic Acid ethyl ester interact with its target and what are the downstream effects?
A1: Pinolenic Acid ethyl ester is a dual agonist of both FFA1 and FFA4 receptors []. These receptors are G protein-coupled receptors involved in regulating various metabolic processes. Activation of these receptors by Pinolenic Acid ethyl ester has been linked to improved glucose tolerance. Christiansen et al. demonstrated that acute administration of Pinolenic Acid ethyl ester to mice resulted in a lower blood glucose response to an oral glucose challenge compared to a control group []. This suggests a potential role for Pinolenic Acid ethyl ester in improving insulin sensitivity and glucose metabolism.
Q2: What is known about the Structure-Activity Relationship (SAR) of Pinolenic Acid and its analogs in the context of FFA1 and FFA4 receptor activity?
A2: Christiansen et al. screened a variety of fatty acids for their activity towards FFA1 and FFA4 receptors []. While Pinolenic Acid itself showed strong dual agonism, the study highlighted that relatively few fatty acids exhibited selectivity for one receptor over the other. This suggests that structural modifications within the fatty acid molecule, such as chain length, degree of unsaturation, and isomerism, can significantly impact the potency and selectivity towards these receptors. Further research exploring systematic modifications of Pinolenic Acid and its analogs could contribute valuable insights into the SAR and aid in designing more selective and potent modulators of FFA1 and FFA4 receptors for therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)



![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)



